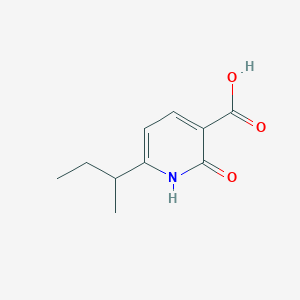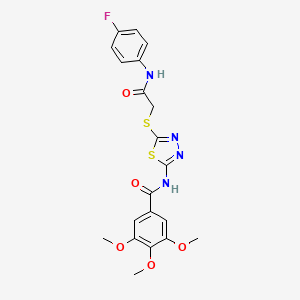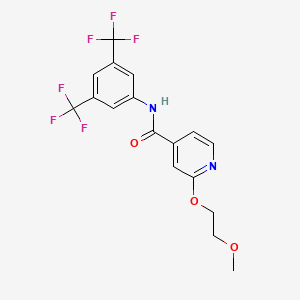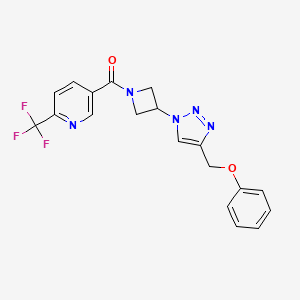![molecular formula C17H12F3N3OS2 B2507969 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 864856-20-2](/img/structure/B2507969.png)
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of sulfanyl acetamide with potential biological activity. While the specific compound is not directly discussed in the provided papers, similar compounds with sulfanyl acetamide structures have been synthesized and characterized for their biological activities, suggesting that the compound may also possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic organic compounds such as benzoic acid or phenyl acetic acid. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into various intermediates before reacting with N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to yield the target compounds . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide follows a three-phase process, including esterification, hydrazide formation, cyclization, and final substitution reactions . These methods could potentially be adapted for the synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as observed in the crystal structures of related compounds . The pyrimidine ring in these structures is inclined to the benzene ring at specific angles, indicating that the molecular geometry of these compounds is influenced by the nature of the substituents and the intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. Although the specific reactions of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide are not detailed in the provided papers, the synthesis and characterization of similar compounds suggest that they can undergo reactions typical of amides, sulfides, and aromatic systems. These reactions may include nucleophilic substitutions, electrophilic aromatic substitutions, and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives are determined by their molecular structure and substituents. The spectral characterization (EI-MS, IR, (1)H-NMR) of these compounds confirms their successful synthesis and provides insights into their structural features . The antimicrobial and hemolytic activities of these compounds indicate that they interact with biological membranes and enzymes, which is a function of their chemical properties. The toxicity profiles of these compounds also vary, suggesting differences in their physical and chemical behavior in biological systems .
Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
Glutaminase inhibitors, such as BPTES analogs, which share structural similarities with the compound , have been explored for their therapeutic potential against cancer. These compounds inhibit kidney-type glutaminase (GLS), impacting the growth of cancer cells like human lymphoma B cells. Some analogs exhibit similar potency to BPTES but with improved solubility and pharmacological profiles, suggesting their utility in cancer treatment strategies (Shukla et al., 2012).
Antimicrobial Applications
Novel derivatives involving thiadiazolyl and related structures have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds, featuring sulfanylacetamide components, have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).
Structural and Synthetic Chemistry
The structural elucidation and synthesis of compounds containing thiadiazolyl sulfanylacetamide moieties contribute significantly to the development of new chemical entities with potential biological activities. Studies have detailed the synthesis processes, structural characterization, and the exploration of their interactions at the molecular level, providing insights into their chemical behavior and potential applications in medicinal chemistry (Boechat et al., 2011).
Hybrid Molecule Synthesis for Anticancer Properties
Research on hybrid molecules incorporating thiadiazole and acetamide structures aims at developing novel anticancer agents. These efforts include the design and synthesis of compounds that merge different pharmacophoric elements to enhance anticancer activity, demonstrating the versatility and potential of these chemical frameworks in drug development (Yushyn et al., 2022).
Propriétés
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-25-16-22-15(23-26-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIHVWZBTVMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)



![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)




![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)